![molecular formula C16H12Cl2N2S B2463336 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-24-5](/img/structure/B2463336.png)

4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

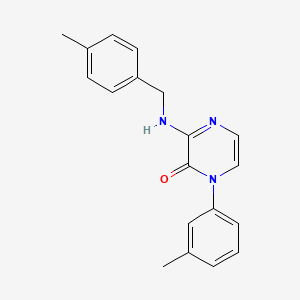

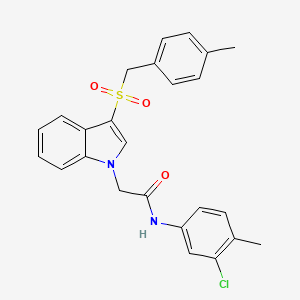

4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a heterocyclic compound that has been the subject of much scientific research due to its potential applications in various fields. This compound is also known as DIBT and is a member of the benzo[d]thiazole family of compounds.

科学的研究の応用

Synthesis and Biological Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action. The study attempted to correlate biological results with structural characteristics and physicochemical parameters, identifying specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).

Antimosquito Properties

Another study focused on the antimosquito properties of 2,6-substituted and 2,4-substituted benzo[d]thiazole analogues against Anopheles arabiensis. The compounds demonstrated repellent, insecticidal, and larvicidal activities, with some analogues showing repellent activity comparable to DEET. This efficient synthesis method enabled short reaction times, easy work-up, and significant high yields (Venugopala et al., 2013).

Antibacterial Agents

A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibacterial agents (Bhoi et al., 2015).

Organic Chemistry and Scaffold Construction

Research in organic chemistry has utilized related compounds for constructing novel chemical scaffolds. For example, a one-pot synthetic approach was developed for the construction of a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, demonstrating an efficient and successful approach for synthesizing new compounds with good to high yields (Keivanloo et al., 2018).

作用機序

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The inhibition of AKR1C3 by this compound affects the metabolism of certain substrates. For instance, it has been shown to inhibit the metabolism of a known dinitrobenzamide substrate .

Pharmacokinetics

It has been shown to have good cellular potency .

Result of Action

The inhibition of AKR1C3 by this compound can potentially disrupt the normal functioning of the enzyme, leading to changes at the molecular and cellular levels. This could have therapeutic implications in the treatment of diseases such as breast and prostate cancer where AKR1C3 is implicated .

特性

IUPAC Name |

4,6-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZUOPFCMCHTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)

![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)

![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)

![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)

![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)